molecular formula C31H49NO4 B075274 [(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl] acetate CAS No. 1181-86-8

[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl] acetate

Cat. No.: B075274
CAS No.: 1181-86-8
M. Wt: 499.7 g/mol
InChI Key: XBYGONLLFUVZNC-VRUMTIBZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl] acetate is a chemical compound with the molecular formula C31H49NO4. It is a derivative of tomatidine, a steroidal alkaloid found in tomatoes and other Solanaceae plants. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl] acetate typically involves the acetylation of tomatidine. The process begins with the extraction of tomatidine from plant sources, followed by its reaction with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the nitrogen and oxygen atoms in the tomatidine molecule.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its parent compound, tomatidine.

    Substitution: It can undergo substitution reactions where the acetyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,O-diacetyltomatidine oxides, while reduction may regenerate tomatidine.

Scientific Research Applications

[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl] acetate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studies have shown its potential as an antimicrobial agent.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent.

    Industry: It is used in the development of bioactive materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl] acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to cellular receptors and modulating signaling pathways involved in cell growth and apoptosis. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in inhibiting cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Tomatidine: The parent compound from which [(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl] acetate is derived.

    Solanine: Another steroidal alkaloid found in Solanaceae plants.

    Chaconine: A glycoalkaloid similar to solanine.

Uniqueness

This compound is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. Unlike its parent compound tomatidine, this compound has enhanced stability and bioavailability, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1181-86-8

Molecular Formula

C31H49NO4

Molecular Weight

499.7 g/mol

IUPAC Name

[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl] acetate

InChI

InChI=1S/C31H49NO4/c1-18-9-14-31(32(17-18)20(3)33)19(2)28-27(36-31)16-26-24-8-7-22-15-23(35-21(4)34)10-12-29(22,5)25(24)11-13-30(26,28)6/h18-19,22-28H,7-17H2,1-6H3/t18-,19-,22-,23-,24+,25-,26-,27-,28-,29-,30-,31-/m0/s1

InChI Key

XBYGONLLFUVZNC-VRUMTIBZSA-N

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)OC(=O)C)C)C)C)N(C1)C(=O)C

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)N(C1)C(=O)C

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)N(C1)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.